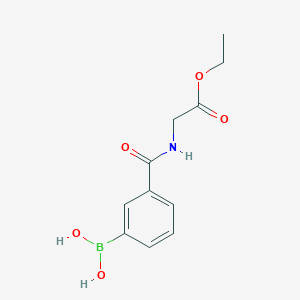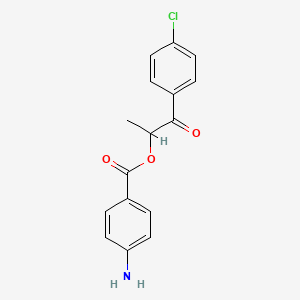
4-(Trifluormethyl)indolin-Hydrochlorid
Übersicht
Beschreibung
4-(Trifluoromethyl)indoline hydrochloride is a useful research compound. Its molecular formula is C9H9ClF3N and its molecular weight is 223.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Trifluoromethyl)indoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethyl)indoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von 2-Trifluormethylindolen
4-(Trifluormethyl)indolin-Hydrochlorid: wird bei der Synthese von 2-Trifluormethylindolen verwendet, die in der medizinischen Chemie wertvoll sind. Eine effiziente Methode zur Synthese dieser Verbindungen beinhaltet die Verwendung von CF3SO2Na unter metallfreien Bedingungen, wodurch die Trifluormethylgruppe selektiv in die C2-Position von Indolen eingeführt wird . Dieser Prozess ist aufgrund der biologischen Aktivitäten von Indolverbindungen in der Medizin und bei Lebensmittelzusatzstoffen von Bedeutung.
Pharmazeutische Entwicklung
Die Indolinstruktur ist in einer Vielzahl von Naturprodukten weit verbreitet und wird zunehmend wegen ihres Potenzials als Gerüst für Medikamente untersucht. Medikamente, die Indolin enthalten, einschließlich Derivaten von This compound, haben sich bei der Behandlung verschiedener Krankheiten wie Krebs, bakteriellen Infektionen und Herz-Kreislauf-Erkrankungen als vielversprechend erwiesen . Die einzigartige Struktur von Indolin ermöglicht Wechselwirkungen mit Protein-Aminosäureresten, wodurch die physikalisch-chemischen Eigenschaften von Pharmazeutika verbessert werden.
Antimikrobielle Anwendungen
Indolin-verwandte Alkaloide, die aus This compound gewonnen werden können, wurden umfassend als Antibiotika entwickelt. Die Trifluormethylgruppe kann die Stabilität und Lipophilie dieser Verbindungen verbessern, was möglicherweise zu effektiveren antibakteriellen Medikamenten führt .
Antitumoraktivität
Die Einarbeitung der Trifluormethylgruppe in Indolinstrukturen hat sich als Beitrag zur Antitumoraktivität erwiesen. Die Forschung an Derivaten von This compound ist im Gange, wobei der Schwerpunkt auf ihrer Anwendung als Antikrebsmittel liegt .
Schutz des Herz-Kreislauf-Systems
Studien deuten darauf hin, dass Indolinverbindungen, einschließlich derjenigen, die aus This compound gewonnen werden, kardiovaskuläre Schutzwirkungen haben können. Dies ist besonders relevant im Zusammenhang mit Bluthochdruck und anderen Herzbeschwerden .
Entzündungshemmende und analgetische Wirkungen
Die Indolin-Einheit, die mit einer Trifluormethylgruppe modifiziert ist, hat sich bei der Entwicklung entzündungshemmender und schmerzstillender Medikamente als vielversprechend erwiesen. Dies liegt an der Fähigkeit dieser Verbindungen, mit Proteinresten zu interagieren und physiologische Reaktionen zu modulieren .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include 4-(trifluoromethyl)indoline hydrochloride, have been found to bind with high affinity to multiple receptors . This suggests that 4-(Trifluoromethyl)indoline hydrochloride may also interact with multiple targets, contributing to its biological activity.
Mode of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-(Trifluoromethyl)indoline hydrochloride may interact with its targets in a manner that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may impact multiple biochemical pathways
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , it is likely that 4-(Trifluoromethyl)indoline hydrochloride may have diverse molecular and cellular effects
Eigenschaften
IUPAC Name |
4-(trifluoromethyl)-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N.ClH/c10-9(11,12)7-2-1-3-8-6(7)4-5-13-8;/h1-3,13H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHCFJARJIPBRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC(=C21)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671998 | |
| Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209980-57-3 | |
| Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethyl)-2,3-dihydro-1H-indole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Nitroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1453389.png)











